[2-Amino-4-(tert-butoxycarbonyl)piperidin-1-yl](pyridin-3-yl)acetic acid
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Overview
Description
2-Amino-4-(tert-butoxycarbonyl)piperidin-1-ylacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with an amino group and a tert-butoxycarbonyl group, linked to a pyridine ring via an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(tert-butoxycarbonyl)piperidin-1-ylacetic acid typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the use of Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between boronic acids and halides . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated synthesis can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(tert-butoxycarbonyl)piperidin-1-ylacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid for deprotection or other nucleophiles for functional group exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the amino group.
Scientific Research Applications
2-Amino-4-(tert-butoxycarbonyl)piperidin-1-ylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(tert-butoxycarbonyl)piperidin-1-ylacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid: Shares a similar piperidine structure but differs in the acetic acid linkage.
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Features a pyrazole ring instead of a pyridine ring.
Properties
CAS No. |
885276-22-2 |
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Molecular Formula |
C17H25N3O4 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[2-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-pyridin-3-ylacetic acid |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(23)11-6-8-20(13(18)9-11)14(15(21)22)12-5-4-7-19-10-12/h4-5,7,10-11,13-14H,6,8-9,18H2,1-3H3,(H,21,22) |
InChI Key |
FRUKOEANPSDICA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(C(C1)N)C(C2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
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